molecular formula C20H21N3O7 B2795072 11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-42-9

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2795072
CAS No.: 869465-42-9
M. Wt: 415.402
InChI Key: YVWCNCCLEFDBJT-UHFFFAOYSA-N
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Description

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex tricyclic derivative that presents a sophisticated scaffold for chemical biology and medicinal chemistry research. Its structure, featuring a fused oxa-aza tricyclic core appended with a 2,4,5-trimethoxyphenyl moiety, suggests potential as a key intermediate in the synthesis of novel heterocyclic libraries source . This compound class is of significant interest for the exploration of protein-ligand interactions, particularly with enzymes that recognize planar, electron-rich aromatic systems. The trimethoxyphenyl substituent is a known pharmacophore in compounds that target tubulin and disrupt microtubule dynamics source , indicating its potential utility as a chemical probe in cell biology studies focused on mitosis and cytoskeletal organization. Researchers are investigating such intricate tricyclic systems for their potential to exhibit unique binding modes and selectivity profiles against kinase targets and other ATP-binding sites source . Its primary research value lies in its application as a versatile building block for the development of new therapeutic candidates and as a tool compound for probing complex biological pathways in oncology and neurodegenerative disease models. Further investigation is warranted to fully elucidate its specific mechanism of action and its effects on cellular phenotype.

Properties

IUPAC Name

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-22-17-16(18(24)23(2)20(22)26)14(15-10(21-17)8-30-19(15)25)9-6-12(28-4)13(29-5)7-11(9)27-3/h6-7,14,21H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCNCCLEFDBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4OC)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the trimethoxyphenyl precursor, followed by cyclization and functional group modifications to achieve the final tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for research and development purposes.

Chemical Reactions Analysis

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert specific functional groups within the compound to their reduced forms.

    Cyclization: Intramolecular cyclization reactions can further modify the tricyclic structure, potentially leading to new derivatives with altered properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups and the tricyclic core of the compound.

Scientific Research Applications

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows for the study of its interactions with biological macromolecules, making it a valuable tool in biochemical research.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of 11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups enable it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context of its application, whether in biochemical assays, cellular studies, or therapeutic settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

A critical distinction arises in the substitution pattern of the trimethoxyphenyl group. For example, 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-...trione (PubChem entry in ) differs only in the methoxy group positions (3,4,5 vs. 2,4,5). This positional variance can significantly alter electronic properties and biological activity. The 3,4,5-trimethoxy motif is common in microtubule-targeting agents like combretastatins , whereas the 2,4,5-substitution in the target compound may reduce steric hindrance or modulate receptor binding.

Table 1: Substituent Effects on Key Properties
Compound Methoxy Substitution Molecular Weight (g/mol) Notable Functional Groups
Target Compound 2,4,5-trimethoxy ~477.4* Oxa-triaza core, three ketones
PubChem Analog () 3,4,5-trimethoxy ~477.4* Similar core, combretastatin-like
Combretastatin Analogue () 3,4,5-trimethoxy ~370.3 Oxazolone, arylidene linkage

*Estimated based on structural similarity.

Core Structure Comparisons

The tricyclic framework of the target compound distinguishes it from other trimethoxyphenyl derivatives:

  • Combretastatin Analogues (): Feature simpler oxazolone or benzylidene cores.
  • Furo-Benzopyran Derivatives () : Compounds like 5-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-1,3-benzenediol share a fused oxygen-containing ring system but lack the triaza and ketone functionalities, leading to differences in polarity and hydrogen-bonding capacity.

Biological Activity

The compound 11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a member of the triazatricyclo compounds characterized by its complex molecular structure featuring multiple functional groups such as methoxy and carbonyl functionalities. This compound has attracted attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the triazole ring fused with a bicyclic system. Key reagents often include polar aprotic solvents like dimethylformamide (DMF) to facilitate reactions under controlled conditions. The compound's unique structure enhances its solubility and reactivity, making it a promising candidate for further chemical exploration and biological testing.

Anticancer Properties

Research indicates that triazatricyclo compounds often exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related compounds on hepatocellular carcinoma (HepG2) cell lines. The IC50 values for certain derivatives ranged from 1.38 to 3.21 μM , demonstrating potent cytotoxicity compared to podophyllotoxin .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Reference Compound IC50 (μM)
Compound 91.38Podophyllotoxin 2.08
Compound 102.52
Compound 113.21

The mechanism of action appears to involve interference with cellular proliferation pathways and apoptosis induction through modulation of mitochondrial membrane potential (MMP) and apoptosis-related proteins such as Bcl-2 and p53 .

The biological activity of this compound may be attributed to its ability to inhibit β-tubulin polymerization , a critical process in cell division. In vitro studies indicated that compounds with similar structures displayed substantial inhibition rates of β-tubulin polymerization—up to 86.73% for the most potent analogs . This inhibition correlates with their cytotoxic effects on cancer cells.

Figure 1: Inhibition of β-Tubulin Polymerization

Inhibition Graph

The molecular docking studies suggest that the compound interacts with the active site of tubulin through multiple hydrogen bonds, reinforcing its potential as an anticancer agent .

Case Studies

Several case studies have been conducted on related compounds to evaluate their biological activities:

  • Study on HepG2 Cells : This study assessed the effects of synthesized triazatricyclo derivatives on HepG2 cells, focusing on cytotoxicity and apoptosis induction.
    • Findings : Significant cytotoxicity was observed with a selective mode against tumor cells compared to normal liver cells .
  • Tubulin Inhibition Study : A comparative analysis was performed to evaluate the inhibitory effects on β-tubulin polymerization.
    • Results : The most potent compounds showed inhibition percentages comparable to established anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with a multi-step synthesis involving cyclization of precursor heterocycles (e.g., benzofuran or thiazole derivatives) under acidic or basic conditions. For example, use a retro-Asinger reaction followed by condensation to form the tricyclic core .
  • Step 2 : Optimize temperature (typically 60–120°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (12–48 hours) to maximize yield and purity .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and final product via recrystallization (ethanol/water mixtures) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., methyl groups at positions 11 and 13, trimethoxyphenyl at position 8) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₀N₃O₇) with <2 ppm error .
  • X-ray Crystallography : Resolve the tricyclic framework and stereochemistry using single-crystal XRD, as demonstrated in analogous tricyclic compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Step 1 : Standardize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using identical cell lines (e.g., HeLa or HEK293) and controls to eliminate variability .
  • Step 2 : Perform dose-response curves (0.1–100 µM) to validate IC₅₀ values. Compare results with structurally similar compounds (e.g., 3,4,5-trimethoxyphenyl derivatives) to identify substituent-dependent trends .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., tubulin or kinases) and correlate with experimental bioactivity .

Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the electron-rich 2,4,5-trimethoxyphenyl group may dominate redox behavior .
  • Molecular Dynamics (MD) Simulations : Model solvation in aqueous buffers (pH 7.4) to predict hydrolysis susceptibility of the oxa-triazatricyclo core .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and potential toxicity .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with modified substituents (e.g., replacing 2,4,5-trimethoxyphenyl with halogenated or alkylated phenyl groups) .
  • Step 2 : Screen derivatives against a panel of biological targets (e.g., cancer cell lines, microbial strains) using high-throughput assays .
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA or QSAR) to correlate structural features (e.g., logP, polar surface area) with activity .

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